

A Comprehensive Technical Guide to 1,2-Dioleoyl-3-caprin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2-Dioleoyl-3-caprin

Cat. No.: B3026232

[Get Quote](#)

This technical guide provides an in-depth overview of the chemical structure, formula, and physicochemical properties of **1,2-Dioleoyl-3-caprin**. It also details relevant experimental protocols for its analysis and discusses its potential biological activities and associated signaling pathways based on its constituent fatty acids. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Formula

1,2-Dioleoyl-3-caprin, also known as 1,2-Dioleoyl-3-decanoyl-rac-glycerol, is a mixed-acid triacylglycerol. Its structure consists of a glycerol backbone esterified with two oleic acid molecules at the sn-1 and sn-2 positions and one capric acid (decanoic acid) molecule at the sn-3 position.

The chemical formula for **1,2-Dioleoyl-3-caprin** is C₄₉H₉₀O₆.

The molecular weight is 791.25 g/mol.

Below is a diagram of the chemical structure of **1,2-Dioleoyl-3-caprin**.

A 2D representation of the **1,2-Dioleoyl-3-caprin** molecule.

Physicochemical Properties

Specific experimental data for the physicochemical properties of **1,2-Dioleoyl-3-caprin** are not readily available in the literature. However, based on the properties of similar mixed-acid

triglycerides, the following can be inferred:

Property	Deduced / Estimated Value
Chemical Formula	$C_{49}H_{90}O_6$
Molecular Weight	791.25 g/mol
Physical State	Likely a liquid or semi-solid at room temperature.
Solubility	Insoluble in water; soluble in nonpolar organic solvents like chloroform, hexane, and ethers.
Melting Point	Expected to be low, likely below room temperature, due to the presence of two unsaturated oleic acid chains.
Boiling Point	High, and would likely decompose before boiling at atmospheric pressure.

Experimental Protocols

The analysis of **1,2-Dioleoyl-3-caprin** typically involves chromatographic and spectroscopic techniques. Below are general protocols for its extraction and characterization.

Lipid Extraction

A common method for extracting triglycerides from a biological matrix is a modified Folch or Bligh-Dyer method.

Protocol: Lipid Extraction from Biological Tissue

- Homogenization: Homogenize the tissue sample in a chloroform/methanol mixture (typically 2:1 v/v).
- Phase Separation: Add water or a saline solution to the homogenate to induce phase separation.
- Extraction: The lower organic phase, containing the lipids, is carefully collected.

- Drying: The solvent is evaporated under a stream of nitrogen to yield the total lipid extract.

Chromatographic Analysis

Thin-Layer Chromatography (TLC)

TLC is a rapid and simple method for the qualitative analysis of triglycerides.

Protocol: TLC of Triglycerides

- Spotting: Dissolve the lipid extract in a small volume of a suitable solvent (e.g., chloroform) and spot it onto a silica gel TLC plate.
- Development: Develop the plate in a chromatography chamber containing a solvent system such as hexane/diethyl ether/acetic acid (e.g., 80:20:1 v/v/v).
- Visualization: After development, visualize the separated lipids by staining with a suitable reagent, such as iodine vapor or a phosphomolybdic acid solution followed by heating. The triglyceride spot can be identified by comparing its retention factor (R_f) to that of a triglyceride standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the quantitative analysis of the fatty acid composition of triglycerides. This requires a derivatization step to convert the non-volatile triglyceride into volatile fatty acid methyl esters (FAMEs).

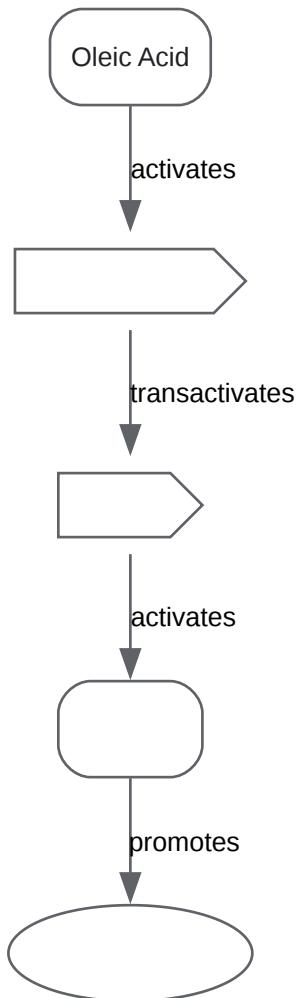
Protocol: FAMEs Preparation and GC-MS Analysis

- Transesterification: The lipid extract is transesterified by heating with a reagent such as methanolic HCl or BF₃-methanol. This reaction cleaves the fatty acids from the glycerol backbone and converts them into their corresponding methyl esters.
- Extraction of FAMEs: After the reaction, the FAMEs are extracted into an organic solvent like hexane.
- GC-MS Analysis: The extracted FAMEs are injected into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column for FAME separation). The separated

FAMEs are then detected and identified by a mass spectrometer. The relative amounts of oleic acid and capric acid can be determined by integrating the peak areas.

Biological Activity and Signaling Pathways

The biological activity of **1,2-Dioleoyl-3-caprin** is expected to be primarily determined by its constituent fatty acids following its hydrolysis by lipases into glycerol, oleic acid, and capric acid.


Oleic Acid: This monounsaturated fatty acid is known to have various biological roles. It is a major component of cell membranes and a significant energy source. Oleic acid can act as a signaling molecule, influencing pathways related to cell proliferation, migration, and inflammation. For instance, oleic acid can activate G-protein coupled receptors like FFAR1 and FFAR4, which can trigger downstream signaling cascades.

Capric Acid: As a medium-chain fatty acid, capric acid is rapidly absorbed and metabolized by the liver for energy. It has been reported to possess antimicrobial and anti-inflammatory properties. Capric acid can also modulate signaling pathways, such as inhibiting the NF-κB pathway, which is involved in inflammation.

Signaling Pathway Example: Oleic Acid-Induced Cell Migration

Oleic acid has been shown to induce cell migration in certain cancer cells through the activation of fatty acid receptors FFAR1 and FFAR4. The following diagram illustrates a simplified representation of this signaling pathway.

Oleic Acid-Induced Cell Migration Pathway

[Click to download full resolution via product page](#)

Oleic acid signaling cascade leading to cell migration.

This in-depth guide provides a comprehensive overview of **1,2-Dioleoyl-3-caprin**, from its fundamental chemical properties to its potential biological significance. The provided protocols and pathway diagrams serve as a valuable resource for researchers and professionals in the life sciences.

- To cite this document: BenchChem. [A Comprehensive Technical Guide to 1,2-Dioleoyl-3-caprin]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3026232#1-2-dioleoyl-3-caprin-chemical-structure-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com